N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide
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Overview
Description
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE is a complex organic compound that features an indole ring, a thiophene ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The compound’s structure allows it to bind to multiple targets, making it a versatile agent in various therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]HYDROXYLAMINE
- N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-2-(1H-PYRAZOL-1-YL)ACETAMIDES
- (METHYLENE)BIS(2-(THIOPHEN-2-YL)-1H-INDOLE)
Uniqueness
N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-3-METHOXY-N-METHYLBENZAMIDE stands out due to its unique combination of an indole ring, a thiophene ring, and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H20N2O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(thiophen-2-yl)methyl]-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2S/c1-24(22(25)15-7-5-8-16(13-15)26-2)21(20-11-6-12-27-20)18-14-23-19-10-4-3-9-17(18)19/h3-14,21,23H,1-2H3 |
InChI Key |
YBUJIURDSNYHTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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